methyl 4-aminopent-2-ynoate, trifluoroacetic acid
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Overview
Description
Methyl 4-aminopent-2-ynoate, trifluoroacetic acid is a chemical compound with the molecular formula C7H11NO2.C2HF3O2. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminopent-2-ynoate, trifluoroacetic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminopent-2-ynoate with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopent-2-ynoate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-aminopent-2-ynoate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-aminopent-2-ynoate, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The trifluoroacetic acid component enhances the compound’s reactivity and stability, making it effective in different applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-methylpent-2-ynoate
- Methyl 4-aminopent-2-ynoate
- Trifluoroacetic acid
Uniqueness
Methyl 4-aminopent-2-ynoate, trifluoroacetic acid stands out due to its unique combination of reactivity and selectivity. The presence of trifluoroacetic acid enhances its chemical properties, making it more versatile compared to similar compounds .
Properties
CAS No. |
2639450-25-0 |
---|---|
Molecular Formula |
C8H10F3NO4 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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